N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylbenzamide
Description
Properties
IUPAC Name |
N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-13-6-3-4-8-17(13)19(23)20-16-9-10-18-15(12-16)7-5-11-21(18)14(2)22/h3-4,6,8-10,12H,5,7,11H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZUMFUXJCVRSBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylbenzamide typically involves the following steps:
Formation of the Tetrahydroquinoline Ring: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Acetylation: The tetrahydroquinoline intermediate is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Amidation: The final step involves the reaction of the acetylated tetrahydroquinoline with 2-methylbenzoic acid or its derivatives in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding tetrahydro derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, and nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Tetrahydro derivatives.
Substitution: Various substituted benzamides and quinolines.
Scientific Research Applications
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylbenzamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurological disorders.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylbenzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence signaling pathways related to cell proliferation, apoptosis, and metabolism, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
- N-(1-Acetyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide (CAS: 941870-88-8): This analogue lacks the 2-methyl group on the benzamide ring.
- N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide: Features an N,O-bidentate directing group instead of the tetrahydroquinoline core.
- N-[2-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl]-2-(trifluoromethyl)benzamide (CAS: 922113-45-9): Incorporates a morpholinoethyl linker and a trifluoromethyl group. The trifluoromethyl group enhances metabolic resistance and electronegativity, while the morpholine improves solubility in polar solvents .
Data Tables
Table 1: Structural and Physicochemical Comparison
Table 2: Spectroscopic Signatures
Biological Activity
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylbenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a tetrahydroquinoline core, an acetyl group, and a methylbenzamide moiety. This unique combination contributes to its biological activity. The molecular formula is , and it possesses characteristics typical of both quinoline derivatives and amides, which are known for their varied pharmacological effects.
Biological Activity Overview
This compound exhibits several biological activities:
The mechanisms underlying the biological activities of this compound can be summarized as follows:
- Enzyme Inhibition : The compound's ability to inhibit specific enzymes is crucial for its antimicrobial and analgesic properties.
- Receptor Interaction : As a potential MOR agonist, it may interact with opioid receptors in the central nervous system to exert analgesic effects.
- Neuroprotection : Its structural features may allow it to cross the blood-brain barrier (BBB), where it can exert neuroprotective effects against excitotoxicity and oxidative stress.
Case Studies and Research Findings
Several studies have examined related compounds with similar structures:
- A study on tetrahydroquinoline derivatives indicated that modifications to the structure significantly influenced their binding affinity to opioid receptors and their subsequent analgesic effects in animal models .
- Another investigation focused on the synthesis and biological profiling of sulfonamide derivatives revealed that structural variations could enhance antimicrobial activity against resistant strains.
Data Table: Biological Activities of Related Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
